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molecular formula C11H10FNO3S B8454749 3-(4-Fluorobenzoyl)thiazolidinecarboxylic acid

3-(4-Fluorobenzoyl)thiazolidinecarboxylic acid

Cat. No. B8454749
M. Wt: 255.27 g/mol
InChI Key: XMZMJDUEAUHJDH-UHFFFAOYSA-N
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Patent
US06867211B2

Procedure details

Ethyl 3-(4-fluorobenzoyl)thiazolidinecarboxylate (28.33 g, 0.1 mol) is suspended in ethanolic KOH (5% strength, 165 ml, 0.15 mol) and the mixture is subsequently heated at 50° C. (IT) for 2 h. The cooled solution is acidified (pH 2-3) with water (100 ml) and dil. phosphoric acid (8%, 150 ml). Precipitated salts are brought into solution again by addition of water (150 ml). This aqueous solution is extracted with diethyl ether (500 ml), the ethereal extracts are washed with sat. NaCl solution (100 ml), dried over Na2SO4 (sicc.) and concentrated in vacuo. The residue is crystallized from diisopropyl ether (40 ml): 24.87 g.
Name
Ethyl 3-(4-fluorobenzoyl)thiazolidinecarboxylate
Quantity
28.33 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([N:8]2[CH2:12][CH2:11][S:10][CH:9]2[C:13]([O:15]CC)=[O:14])=[O:7])=[CH:4][CH:3]=1.[OH-].[K+].P(=O)(O)(O)O>O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([N:8]2[CH2:12][CH2:11][S:10][CH:9]2[C:13]([OH:15])=[O:14])=[O:7])=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 3-(4-fluorobenzoyl)thiazolidinecarboxylate
Quantity
28.33 g
Type
reactant
Smiles
FC1=CC=C(C(=O)N2C(SCC2)C(=O)OCC)C=C1
Step Two
Name
Quantity
165 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This aqueous solution is extracted with diethyl ether (500 ml)
WASH
Type
WASH
Details
the ethereal extracts are washed with sat. NaCl solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 (sicc.)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from diisopropyl ether (40 ml)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C(=O)N2C(SCC2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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